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Dermaseptin-H5

Cat. No.: B1577013
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Description

Significance of Antimicrobial Peptides in Innate Immunity

Antimicrobial peptides are fundamental to the innate immunity of a vast range of organisms, from bacteria to vertebrates. bohrium.commdpi.com These small, gene-encoded molecules offer immediate, non-specific protection against a broad spectrum of pathogens, including bacteria, fungi, viruses, and protozoa. eurekaselect.commdpi.com Their primary mechanism of action often involves the disruption of microbial cell membranes, a physical process that is less likely to induce resistance compared to the specific molecular targets of conventional antibiotics. bohrium.comnih.gov This makes AMPs a subject of intense research interest as potential templates for a new generation of antimicrobial drugs. eurekaselect.com

Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a rich and diverse reservoir of bioactive peptides. bohrium.comcabidigitallibrary.orgnih.gov These secretions, stored in specialized granular glands, can be released in high concentrations in response to stress or injury. bohrium.comacs.org Beyond antimicrobial peptides, these secretions contain a complex mixture of molecules with various biological activities, including toxins, neuropeptides, and hormone-releasing factors. bohrium.comresearchgate.net For centuries, traditional medicine has utilized frog and toad skin extracts for their perceived therapeutic properties. bohrium.comacs.org Modern scientific techniques have allowed for the isolation and characterization of these peptides, revealing their potential for drug development. researchgate.netnih.gov

Overview of the Dermaseptin (B158304) Superfamily of Peptides

The dermaseptins are a large and diverse superfamily of antimicrobial peptides predominantly found in the skin secretions of frogs from the Hylidae family, particularly the genus Phyllomedusa. sci-hub.sewikipedia.org These peptides are genetically related, originating from precursor proteins that share a highly conserved signal sequence and an acidic pro-region. sci-hub.se However, the C-terminal region, which constitutes the mature antimicrobial peptide, is highly variable. sci-hub.se This diversity has given rise to several distinct families within the dermaseptin superfamily, including dermaseptins (sensu stricto), phylloseptins, plasticins, dermatoxins, and others. nih.gov Most dermaseptins are cationic and adopt an amphipathic α-helical structure, which is crucial for their antimicrobial activity. wikipedia.orgvulcanchem.com

Contextualization of Dermaseptin-H5 within the Dermaseptin Family

This compound is a member of the dermaseptin family of antimicrobial peptides. mdpi.comimrpress.com Like other dermaseptins, it is a cationic peptide, a characteristic conferred by the presence of lysine (B10760008) residues, and is predicted to form an α-helical structure. wikipedia.orgbicnirrh.res.in This structure is fundamental to its proposed mechanism of action, which involves interaction with and disruption of microbial cell membranes. vulcanchem.comresearchgate.net Dermaseptins, including this compound, are part of the amphibian's innate defense system, offering protection against a wide array of pathogens. eurekaselect.com

Research Findings on this compound

While specific research on this compound is not as extensive as for some other members of the dermaseptin family, its characteristics and activities can be inferred from studies on closely related dermaseptins.

Dermaseptins, in general, exhibit broad-spectrum antimicrobial activity. They are effective against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. vulcanchem.compeerj.combachem.com Studies on various dermaseptins have demonstrated their ability to inhibit the growth of clinically relevant pathogens. vulcanchem.comnih.gov For instance, derivatives of Dermaseptin S4 have shown efficacy against multidrug-resistant bacteria like Acinetobacter baumannii. nih.govmdpi.com

The antimicrobial action of dermaseptins is primarily attributed to their ability to permeabilize cell membranes. sci-hub.setcdb.org The "carpet" model is a widely accepted mechanism, where the peptides accumulate on the surface of the microbial membrane until a threshold concentration is reached, leading to membrane disruption and cell lysis. vulcanchem.comresearchgate.net This interaction is facilitated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes. vulcanchem.com

Some dermaseptins have also been investigated for their antiviral and anticancer properties. researchgate.netnih.govresearchgate.net For example, certain dermaseptins have shown activity against enveloped viruses like the rabies virus. researchgate.net Furthermore, peptides from the dermaseptin family have demonstrated selective cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net

Below is a comparative table of selected dermaseptins, highlighting their primary structures and molecular weights.

PeptidePrimary StructureMolecular Weight [M+H]+
DRS-H9GLWSTIKQKGKEAAIAAAKAAGQAALNAASEAL-NH₂3208.63
DRS-O1GLWSTIKQKGKEAAIAAAKAAGQAALGAL-NH₂2793.78
DRS-H10GLWSTIKNVAAAAGKAALGAL1982.26

This table is based on available data for comparative analysis and does not include specific data for this compound which is limited in the provided search results.

Properties

bioactivity

Antibacterial

sequence

GLWSTIKNVGKEAAIAAGKAVLGSL

Origin of Product

United States

Discovery and Classification of Dermaseptin H5

Isolation of Dermaseptin (B158304) Peptides from Amphibian Species (e.g., Pithecopus hypochondrialis)

Dermaseptins are a diverse group of peptides primarily isolated from the skin secretions of frogs belonging to the Hylidae family, particularly the Phyllomedusinae subfamily. nih.govnih.gov The first dermaseptin, Dermaseptin S1, was discovered in the skin of the frog Phyllomedusa sauvagii. nih.gov Since then, numerous dermaseptin peptides have been identified from various amphibian species.

A notable source of dermaseptins is the South American orange-legged leaf frog, Pithecopus hypochondrialis (formerly Phyllomedusa hypochondrialis). nih.govimrpress.com The skin secretions of this frog contain a cocktail of bioactive peptides, including members of the dermaseptin family. nih.gov The process of isolating these peptides typically involves inducing the frog to secrete the defensive fluid, which is then collected and lyophilized. The dried secretion is then subjected to purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptide components. nih.govresearchgate.net Mass spectrometry and Edman degradation are then used to determine the molecular weight and amino acid sequence of the purified peptides. nih.govresearchgate.net Through these methods, a variety of dermaseptins, including Dermaseptin-H5, have been identified from the skin secretions of P. hypochondrialis and other related frog species. imrpress.comresearchgate.net

Amphibian Species Isolated Dermaseptin Peptides
Pithecopus hypochondrialisDermaseptin-PH, Dermaseptin-H1, Dermaseptin-H2, this compound, Dermaseptin-O1, Hyposins
Phyllomedusa sauvagiiDermaseptin-S1, Dermaseptin-S2, Dermaseptin-S3, Dermaseptin-S4, Dermaseptin-S5, Dermaseptin-S9, Phylloseptins, Plasticins, Dermatoxins, Phylloxins
Phyllomedusa bicolorDermaseptin B, Adenoregulin
Phyllomedusa nordestinaDermaseptin-O1, Dermaseptin-H9, Dermaseptin-H15, Dermaseptin-H3, Dermaseptin-H10, Phylloseptins, Hyposins
Phyllomedusa tarsiusDermaseptin-5
Pachymedusa dacnicolorDermaseptin DA4, DMS-DA6

Genetic Origins and Biosynthetic Precursors of Dermaseptins

The vast diversity of dermaseptin peptides originates from a highly conserved genetic framework. kambonomad.com The genes encoding dermaseptins are characterized by a common structure, typically consisting of two or three exons separated by introns. nih.gov Exon 1 encodes a highly conserved N-terminal signal peptide and the initial part of an acidic pro-region. kambonomad.comnih.gov The subsequent exon(s) encode the remainder of the acidic pro-region, a Lys-Arg processing site, and the sequence of the mature dermaseptin peptide. nih.gov

The biosynthesis of dermaseptins begins with the translation of the mRNA into a prepropeptide. kambonomad.commdpi.com This precursor protein has a multi-domain structure:

Signal Peptide: A hydrophobic N-terminal sequence that directs the precursor to the secretory pathway. kambonomad.comnih.gov

Acidic Pro-region: An acidic spacer that is thought to keep the peptide inactive until it is secreted. kambonomad.comnih.gov

Mature Peptide: The C-terminal region that, after cleavage, becomes the active dermaseptin peptide. kambonomad.commdpi.com

The evolution of the dermaseptin gene superfamily is marked by repeated gene duplications followed by hypermutation of the region encoding the mature peptide. kambonomad.comtcdb.orgresearchgate.net This process of "focal hypermutation" allows for the rapid diversification of the active peptide sequence, while the highly conserved prepro-sequence ensures proper synthesis and secretion. kambonomad.com This genetic mechanism has resulted in a vast combinatorial library of dermaseptin peptides, each with potentially unique biological activities. kambonomad.comresearchgate.net The precursors for dermaseptins share significant sequence identity with the precursors of other frog skin peptides, including opioid peptides like dermorphin (B549996) and dermenkephalin, suggesting a common evolutionary origin for these functionally distinct molecules. researchgate.net

Nomenclature and Classification of this compound and Related Orthologs

The nomenclature for dermaseptin peptides has been developed to provide a consistent system for this large and diverse family. nih.govacs.org Generally, the name "Dermaseptin" is followed by a letter or a combination of letters indicating the species from which it was isolated, and a number to distinguish different peptides from the same species. researchgate.net For example, "S" in Dermaseptin-S1 refers to Phyllomedusa sauvagii. nih.gov this compound was identified in Pithecopus hypochondrialis. imrpress.com

Dermaseptins are part of a larger superfamily of antimicrobial peptides found in frog skin. kambonomad.comtcdb.org This superfamily is characterized by the highly conserved prepro-regions of their biosynthetic precursors. kambonomad.comresearchgate.net While the mature peptide sequences can be highly variable, leading to different families with distinct structural and functional properties, their shared genetic origin unites them. kambonomad.com

The dermaseptin superfamily includes several families:

Dermaseptins (sensu stricto): These are typically cationic, amphipathic α-helical peptides. kambonomad.comresearchgate.net

Phylloseptins: Another family of linear, cationic peptides. kambonomad.com

Plasticins: Peptides rich in glycine (B1666218) and leucine (B10760876) residues. kambonomad.com

Dermatoxins, Phylloxins, and Hyposins: Other distinct families within the superfamily. researchgate.netkambonomad.com

Orthologs of this compound and other dermaseptins are found across different species of Phyllomedusinae frogs. researchgate.net For instance, peptides with high sequence similarity to those found in P. hypochondrialis have also been identified in P. azurea, P. oreades, and P. nordestina. researchgate.net This indicates a close evolutionary relationship and recent speciation events among these frog species. researchgate.net The sequence of this compound is GLWSTIKNVGKEAAIAAGKAVLGSLGEQ. zju.edu.cn

Peptide Family General Characteristics Example Peptides
Dermaseptins (sensu stricto)Cationic, amphipathic α-helical peptidesDermaseptin-S1, Dermaseptin-B2, this compound
PhylloseptinsLinear, cationic peptidesPhylloseptin-S1, Phylloseptin-H5
PlasticinsRich in Glycine and LeucinePlasticin-1
Dermatoxins-Dermatoxin-1
Phylloxins-Phylloxin-L1
Hyposins-Hyposin-H2

Molecular Features and Structure Activity Relationship Sar Studies

Conformational Analysis of Dermaseptin (B158304) Peptides in Various Environments

The biological activity of dermaseptin peptides is intrinsically linked to their conformational flexibility. In aqueous solutions, these peptides typically exist in a disordered, random coil state. nih.govvulcanchem.com However, upon encountering a hydrophobic environment, such as a microbial membrane, they undergo a significant structural transition. nih.govvulcanchem.com

Alpha-Helical Propensity in Hydrophobic Media

A defining characteristic of dermaseptins is their high propensity to form an α-helical conformation in hydrophobic or membrane-mimicking environments. nih.govmdpi.com This transition from a random coil to an α-helix is a critical step in their mechanism of action. mdpi.com Circular dichroism (CD) spectroscopy studies consistently demonstrate that in the presence of trifluoroethanol (TFE), a solvent that mimics the hydrophobicity of a membrane interior, dermaseptins adopt a distinct α-helical structure. nih.govmdpi.com This is evidenced by the characteristic negative peaks at 208 and 222 nm and a positive peak around 193 nm in their CD spectra. mdpi.com For instance, Dermaseptin-PS3 and its analogues, while existing as random coils in aqueous solution, all adopt α-helical conformations in a membrane-mimicking solution. mdpi.com The degree of helicity can vary among different dermaseptins and their analogues, which can influence their biological activity. nih.gov

Role of Amphipathicity in Membrane Interaction

The α-helical structure of dermaseptins is typically amphipathic, meaning the amino acid residues are arranged so that one face of the helix is predominantly hydrophobic and the opposing face is hydrophilic and often positively charged. acs.orgresearchgate.net This spatial separation of hydrophobic and charged residues is crucial for their interaction with and disruption of microbial membranes. asm.org The positively charged face interacts with the negatively charged components of microbial membranes, such as phospholipids, facilitating the initial binding. nih.govvulcanchem.com Subsequently, the hydrophobic face inserts into the lipid bilayer, leading to membrane permeabilization and cell death. mdpi.comasm.org This interaction is often described by the "carpet" model, where the peptides accumulate on the membrane surface before disrupting its integrity. mdpi.comnih.gov

Investigation of Amino Acid Residues and Their Contributions to Activity

The specific amino acid composition of dermaseptins plays a pivotal role in determining their activity and selectivity.

Influence of Cationic and Hydrophobic Residues

Hydrophobicity is another critical factor. The hydrophobic residues are responsible for the peptide's ability to penetrate and disrupt the lipid core of the membrane. mdpi.com Optimizing the hydrophobicity of dermaseptin analogues, such as by replacing neutral amino acids with more hydrophobic ones like leucine (B10760876), can also lead to increased antimicrobial and even anticancer activity. nih.gov However, an increase in hydrophobicity can sometimes lead to reduced selectivity and increased lysis of mammalian cells. mdpi.com

Impact of Specific Sequence Motifs

Dermaseptins often share conserved sequence motifs. mdpi.com A highly conserved tryptophan (Trp) residue is frequently found at the third position from the N-terminus. nih.govoup.com This residue is thought to play a role in anchoring the peptide to the membrane interface. nih.gov Another common feature is a conserved sequence like AA(G)KAALG(N)A in the central region of the peptide. mdpi.com Alterations within these motifs can significantly impact the peptide's function. For example, enhancing the hydrophobicity within this conserved motif has been shown to result in more potent cytolytic action. mdpi.com Studies on truncated versions of dermaseptins have revealed that the N-terminal region is often essential for antimicrobial activity. nih.govmdpi.com For example, shortening Dermaseptin S3 to its N-terminal 16 residues did not diminish its antimicrobial potency. nih.gov

Structure-Activity Relationships of Dermaseptin-H5 and Analogues

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, the principles derived from studies on other dermaseptins, such as Dermaseptin S4 and Dermaseptin B2, provide a strong framework for understanding its potential.

SAR studies on dermaseptin analogues have demonstrated that modifications to charge, hydrophobicity, and sequence can dramatically alter their biological activity. For example, increasing the net positive charge of Dermaseptin S4 by substituting specific residues with lysine (B10760008) led to analogues with significantly enhanced antibacterial activity and reduced hemolytic activity. nih.govresearchgate.net

The truncation of dermaseptins has also been a key area of investigation. It has been found that shorter analogues, sometimes as small as 10-12 residues, can retain full activity against certain microorganisms. nih.gov This suggests that the core functional domains of these peptides can be surprisingly compact. For instance, a 15-mer version of a Dermaseptin S4 analogue displayed maximal antibacterial activity, being two orders of magnitude more potent than the native peptide. researchgate.net

The following table summarizes the physicochemical properties of selected dermaseptin peptides and their analogues, illustrating the impact of amino acid substitutions on these characteristics.

PeptideSequenceNet ChargeHydrophobicity (H)Reference
Dermaseptin-PS3 (DPS3) -+3- mdpi.comnih.gov
K⁵,¹⁷-DPS3 DPS3 with D5K, E17K substitutions+5- mdpi.comnih.gov
L¹⁰,¹¹-DPS3 DPS3 with G10L, A11L substitutions+3Increased mdpi.comnih.gov
Dermaseptin S4 --0.548 nih.gov
K₄K₂₀S4 S4 with A4K, A20K substitutionsIncreased0.451 nih.gov
K₄S4(1-16) Truncated S4 with A4K substitution-0.426 nih.gov
Dermaseptin B2 --0.199 nih.gov
K₃K₄B2 B2 with W3K, A4K substitutionsIncreased0.072 nih.gov

The table below presents a comparative analysis of selected dermaseptins, highlighting their primary structure and molecular weight.

PeptidePrimary StructureMolecular Weight [M+H]⁺
DRS-H9 GLWSTIKQKGKEAAIAAAKAAGQAALNAASEAL-NH₂3208.63
DRS-O1 GLWSTIKQKGKEAAIAAAKAAGQAALGAL-NH₂2793.78
DRS-H10 GLWSTIKNVAAAAGKAALGAL1982.26

This data is illustrative of the dermaseptin family; specific data for this compound was not available in the search results.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the requested outline.

Searches for specific structure-activity relationship (SAR) studies on this compound, including detailed research findings on the effects of N- and C-terminal modifications, the role of its specific length in biological activity, and the influence of D-amino acid substitutions, did not yield sufficient data. While there is extensive research on the broader dermaseptin family of peptides, particularly Dermaseptin S4, and general principles of antimicrobial peptide modification, specific experimental data for this compound is limited in the public domain. vulcanchem.com

Therefore, constructing a thorough, informative, and scientifically accurate article solely on this compound covering the specified subsections is not feasible without resorting to extrapolation from other related compounds, which would violate the core instruction to focus exclusively on this compound.

Mechanisms of Action Research at the Molecular and Cellular Levels

Membrane Interaction and Disruption Models

Dermaseptins, including Dermaseptin-H5, are cationic antimicrobial peptides that exhibit a strong affinity for the negatively charged components of microbial membranes. vulcanchem.comexplorationpub.com This initial electrostatic attraction is a critical first step in their antimicrobial activity. vulcanchem.combachem.com Once bound to the membrane, these peptides can induce permeabilization through various proposed mechanisms, leading to the leakage of intracellular contents and cell death. bachem.com

The initial and crucial step in the mechanism of action of this compound and other cationic antimicrobial peptides is the electrostatic attraction to the microbial cell surface. vulcanchem.commdpi.com Microbial membranes are rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, which impart a net negative charge to the surface. explorationpub.comnih.gov The positive charge of dermaseptins facilitates their accumulation on the microbial membrane. explorationpub.com

This electrostatic interaction is not only a simple attraction but also a key factor that can influence the peptide's subsequent conformational changes. nih.gov While often unstructured in aqueous solutions, upon interacting with the lipid bilayer, dermaseptins typically adopt an α-helical conformation. vulcanchem.comnih.gov This structural transition is vital for their ability to insert into and disrupt the membrane. vulcanchem.com The binding affinity of these peptides is significantly higher for anionic membranes compared to the zwitterionic membranes characteristic of mammalian cells, which contributes to their selective toxicity towards microbes. plos.org However, some studies on related dermaseptins, like Dermaseptin (B158304) S9, have shown that strong electrostatic interactions with purely anionic vesicles can sometimes restrict the peptide's penetration into the lipid core, suggesting a complex interplay between charge and hydrophobicity. plos.org

Following the initial binding, this compound is thought to permeabilize the cell membrane through one or a combination of proposed models. The specific mechanism can depend on factors such as the peptide's concentration, the lipid composition of the target membrane, and the experimental conditions.

In the barrel-stave model, the antimicrobial peptides first bind to the surface of the membrane. frontiersin.org Once a threshold concentration is reached, the peptides insert perpendicularly into the lipid bilayer. nih.gov These inserted peptides then aggregate to form a transmembrane pore or channel, resembling the staves of a barrel. frontiersin.orgnih.govmdpi.com The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the interior of the pore, creating a channel through which ions and other small molecules can leak out, disrupting the cell's osmotic balance and leading to cell death. mdpi.comd-nb.info

Similar to the barrel-stave model, the toroidal pore model also involves the formation of a transmembrane pore. frontiersin.org However, in this model, the peptides, along with the head groups of the lipid molecules, bend and line the pore. rice.edu This creates a continuous curvature of the lipid monolayer, resulting in a "wormhole" or toroidal structure where the pore is lined by both the peptides and the lipid headgroups. bachem.comrice.edu This model suggests a more significant disruption of the lipid bilayer's structure compared to the barrel-stave model. explorationpub.com Peptides like magainin 2 and melittin (B549807) are known to act via this mechanism. explorationpub.com

The carpet model proposes a different, non-pore-forming mechanism of membrane disruption. frontiersin.org In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govmdpi.com This accumulation occurs parallel to the lipid bilayer. frontiersin.org Once a critical concentration is reached, the peptides cause a detergent-like effect, disrupting the membrane's integrity and leading to the formation of micelles or the complete disintegration of the membrane structure. vulcanchem.comfrontiersin.orgmdpi.com This mechanism is thought to be employed by dermaseptins and involves the destabilization of the entire membrane rather than the formation of discrete pores. vulcanchem.comexplorationpub.com

Table 1: Comparison of Proposed Membrane Permeabilization Models

Model Peptide Orientation Membrane Disruption Key Feature
Barrel-Stave Perpendicular to membrane Forms discrete pores Peptides form the pore lining
Toroidal Pore Perpendicular, associated with lipid headgroups Forms pores lined by peptides and lipids Lipid headgroups bend into the pore
Carpet Parallel to membrane surface Detergent-like micellization Membrane disintegrates at high peptide concentration

The interaction of this compound with the lipid bilayer not only leads to permeabilization but also affects the physical properties of the membrane, such as its fluidity and the organization of the lipid molecules. plos.org Membrane fluidity is a critical parameter for various cellular functions, including the activity of membrane-bound proteins and signaling processes. wikipedia.orgfiveable.me

Intracellular Target Modulation

Interference with DNA and RNA Synthesis

A significant intracellular mechanism for some antimicrobial peptides is the inhibition of nucleic acid synthesis. mdpi.comwikipedia.org For the dermaseptin family, evidence suggests that they can interfere with these fundamental processes. Certain dermaseptins have been shown to inhibit both DNA and RNA synthesis. mdpi.com The polyanionic nature of nucleic acids makes them a feasible target for cationic peptides like dermaseptins, which can bind to them through electrostatic interactions. mdpi.com

Studies on the broader dermaseptin family indicate that the inhibition of RNA synthesis in bacteria can occur rapidly, within minutes of exposure to the peptide at its minimum inhibitory concentration (MIC). mdpi.com This rapid action suggests that interference with genetic processes is a key element of its antimicrobial efficacy. While direct studies on this compound are limited, the established behavior of other dermaseptins provides a strong basis for this mechanism. mdpi.comtandfonline.com

Inhibition of Protein Synthesis

Beyond nucleic acids, the cellular machinery responsible for protein synthesis is another potential target for antimicrobial peptides. wikipedia.orgfrontiersin.org The process of translating genetic code into functional proteins is vital for cell survival, and its disruption is a potent antimicrobial strategy. Some peptides are known to inhibit protein synthesis by binding to ribosomes or interfering with protein folding. frontiersin.org

Members of the dermaseptin family are considered cell-penetrating peptides (CPPs) that, upon entering the cell, can interrupt vital functions, including protein synthesis. tandfonline.com While some peptides like PR-39 and indolicidin (B8082527) are well-documented inhibitors of protein synthesis, the primary intracellular action noted for the dermaseptin class is more frequently associated with nucleic acid inhibition. mdpi.commdpi.com However, the general capability of antimicrobial peptides to target multiple intracellular processes suggests that an effect on protein synthesis by this compound cannot be ruled out and warrants further specific investigation. wikipedia.orgmdpi.com

Interaction with Intracellular Components

This compound and related peptides, as cationic molecules, can interact with a variety of negatively charged intracellular components beyond DNA and RNA. nih.govmdpi.com After gaining entry into the cytoplasm, a process that can occur with or without significant membrane lysis, these peptides can disrupt cellular homeostasis through multiple interactions. nih.govimrpress.com

The ability of dermaseptins to permeate the cell membrane allows them to access the entire intracellular compartment. nih.gov Research on other antimicrobial peptides has shown that interactions can extend to intracellular enzymes, with some peptides inhibiting the activity of enzymes crucial for cellular metabolism or the synthesis of cell wall components. wikipedia.orgmdpi.com For instance, some peptides target the ATPase activity of heat-shock proteins involved in protein folding. mdpi.com While specific intracellular binding partners for this compound have not been fully elucidated, its chemical properties are consistent with the potential for such interactions, a common feature among antimicrobial peptides. mdpi.comvulcanchem.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

In addition to direct bactericidal and fungicidal actions, dermaseptins have been shown to induce programmed cell death, or apoptosis, in targeted cells, particularly in the context of their anti-tumor activity. nih.gov Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for normal tissue development and homeostasis. fucoidan-life.com

Research on Dermaseptin-PS1, a related peptide, has demonstrated that it can induce apoptosis in human glioblastoma cells. nih.gov This effect was observed at concentrations lower than those required to cause outright membrane disruption, indicating a distinct and more subtle mechanism of action. nih.gov The apoptotic pathway initiated by this dermaseptin was linked to the mitochondria, a key regulator of programmed cell death. nih.gov Key findings from the study on Dermaseptin-PS1 are summarized below.

Table 1: Research Findings on Apoptosis Induction by Dermaseptin-PS1

Finding Observation in U-251 MG Glioblastoma Cells Reference
Concentration-Dependent Mechanism At 10⁻⁶ M, the peptide induced apoptosis without affecting cell membrane integrity. At higher concentrations (≥10⁻⁵ M), it caused membrane disruption. nih.gov
Apoptosis Confirmation Treatment with 10⁻⁶ M Dermaseptin-PS1 led to an increase in Annexin V staining, a marker for early apoptosis. nih.gov
Caspase Activation An elevated expression level of cleaved caspase-3, a key executioner enzyme in apoptosis, was observed. nih.gov
Mitochondrial Pathway The peptide induced apoptosis through a mitochondrial-related signaling pathway. nih.gov
Autophagy Assessment The peptide did not significantly increase the LC3-II/LC3-I ratio, suggesting that cell death was not primarily mediated by autophagy. nih.gov

These findings suggest that dermaseptins can trigger intrinsic apoptosis signaling pathways. nih.gov While this specific research was not conducted on this compound, the shared structural and functional characteristics within the dermaseptin family suggest that the induction of apoptosis is a likely mechanism of action for its anticancer effects. nih.govppm.edu.pl

Biological Activities in Pre Clinical Research Models

Antimicrobial Spectrum of Activity

Dermaseptins are recognized for their potent and wide-ranging antimicrobial effects, targeting a diverse array of pathogenic microorganisms. imrpress.comnih.gov This activity is largely attributed to their cationic and amphipathic nature, which facilitates interaction with and disruption of microbial cell membranes. nih.govvulcanchem.com

Dermaseptins exhibit significant lytic activity against both Gram-positive and Gram-negative bacteria. bachem.commdpi.com For instance, the novel peptide Dermaseptin-PH has demonstrated a broad spectrum of activity, inhibiting the growth of the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. mdpi.com The minimum inhibitory concentration (MIC) for Dermaseptin-PH against E. coli was 16 μM, while for S. aureus it was 32 μM. mdpi.com The minimum bactericidal concentration (MBC) was found to be 16 μM and 64 μM for E. coli and S. aureus, respectively. mdpi.com

Derivatives of other dermaseptins, such as Dermaseptin (B158304) S4, have also shown potent activity. One study found that a derivative, K4K20-S4, displayed strong efficacy against a range of clinical isolates, with MICs between 1 and 4 μg/ml for most strains. nih.gov Another study focusing on Acinetobacter baumannii reported that dermaseptin analogs had MICs ranging from 3.125 to 12.5 μg/mL and MBCs from 6.25 to 25 μg/mL. nih.govnih.govmdpi.com

Table 1: Antibacterial Activity of Selected Dermaseptins

Dermaseptin/Derivative Bacterium MIC MBC Reference
Dermaseptin-PH Escherichia coli (Gram-negative) 16 μM 16 μM mdpi.com
Dermaseptin-PH Staphylococcus aureus (Gram-positive) 32 μM 64 μM mdpi.com
K4K20-S4 Clinical Isolates (Gram-positive & Gram-negative) 1 - 4 μg/ml - nih.gov

The antimicrobial action of dermaseptins extends to pathogenic fungi, including both yeasts and filamentous fungi. imrpress.combachem.com This antifungal effect is generally achieved through the disruption of the fungal cell membrane. vulcanchem.com Dermaseptin-PH has been shown to be effective against the pathogenic yeast Candida albicans, with a MIC of 16 μM and an MBC of 32 μM. mdpi.com Other members of the dermaseptin family have also demonstrated activity against various fungi. For example, Dermaseptins B1 and B2 are active against Aspergillus fumigatus, with MICs ranging from 3.1 to 30 µM. nih.gov

Table 2: Antifungal Activity of Selected Dermaseptins

Dermaseptin Fungal Species MIC MBC Reference
Dermaseptin-PH Candida albicans (Yeast) 16 μM 32 μM mdpi.com

Several dermaseptins have demonstrated significant efficacy against various protozoan parasites. vulcanchem.comnih.gov Notably, Dermaseptin 01 (DS 01) has been shown to be effective against Leishmania species. In one study, DS 01 caused the death of all metacyclic promastigote cells of Leishmania within 45 minutes. nih.gov The mechanism of action is believed to involve major perturbations of the parasite's lipid bilayer, leading to cell death. vulcanchem.com The life cycle of Leishmania involves a flagellated extracellular promastigote stage in the sand fly vector and an intracellular amastigote stage in a mammalian host. msdvetmanual.commdpi.com

The antiviral potential of dermaseptins has been explored against several enveloped viruses. nih.gov Research has shown that Dermaseptin S4 has a potent inhibitory effect on Herpes Simplex Virus type 1 (HSV-1), likely by acting at a very early stage of the viral multiplication cycle. nih.gov Furthermore, Dermaseptin S4 has been identified as a potential candidate for an anti-HIV microbicide, as it can disrupt viral particles before infection. researchgate.net

In the context of other significant viral pathogens, Dermaseptin S4 and its analog, S4M4K, have shown antiviral activity against the Rabies Virus (RABV) both in vitro and in vivo. researchgate.net More recently, derivatives of the S4 family have demonstrated anti-Zika virus (ZIKV) activity, with some analogs causing an almost 90% reduction in infection at concentrations as low as 3 to 6.25 μg/ml. nih.gov This antiviral action is often attributed to the disruption of the viral envelope. researchgate.net

A critical area of research is the efficacy of antimicrobial peptides against multi-drug resistant (MDR) pathogens. Dermaseptins have shown promise in this regard. mdpi.com Derivatives of Dermaseptin S4 have been found to be highly active against a variety of multidrug-resistant Gram-negative clinical isolates. nih.gov Another study highlighted the effectiveness of dermaseptin analogs against the nosocomial pathogen Acinetobacter baumannii, a bacterium known for its increasing resistance to antibiotics. nih.govnih.gov The MICs for these analogs against A. baumannii were in the range of 3.125 to 12.5 μg/mL. nih.gov Furthermore, Dermaseptin-PP has demonstrated potent antimicrobial effects against four different drug-resistant bacterial strains. frontiersin.org

Anticancer Activity Research

In addition to their antimicrobial properties, dermaseptins have been investigated for their potential as anticancer agents. nih.govmdpi.com Several studies have demonstrated the cytotoxic and antiproliferative effects of various dermaseptins on human tumor cell lines. mdpi.com

Dermaseptin-PH, for instance, exhibited a broad-spectrum antiproliferative activity against several human cancer cell lines. mdpi.comresearchgate.net The most significant inhibition was observed on the human breast cancer cell line MCF-7, with a half-maximal inhibitory concentration (IC50) of 0.69 μM. mdpi.comresearchgate.net It also showed inhibitory activity against non-small cell lung carcinoma (H157), glioblastoma (U251MG), and melanoma (MDA-MB-435S) cell lines with IC50 values of 2.01 μM, 2.36 μM, and 9.94 μM, respectively. mdpi.comresearchgate.net

Similarly, Dermaseptin-PP was found to have a significant antiproliferative effect on all tested cancer cell lines, with the strongest effect on H157 cells (IC50 of 1.55 μM). frontiersin.org The IC50 values for MCF-7, PC-3 (prostate cancer), and U251 MG cells were 2.92 μM, 4.15 μM, and 2.47 μM, respectively. frontiersin.org The anticancer mechanism of dermaseptins is thought to involve the disruption of cancer cell membranes and the induction of apoptosis through both mitochondrial and death receptor pathways. frontiersin.orgfrontiersin.org

Table 3: Anticancer Activity of Selected Dermaseptins

Dermaseptin Cancer Cell Line Cell Line Type IC50 Reference
Dermaseptin-PH MCF-7 Breast Cancer 0.69 μM mdpi.comresearchgate.net
Dermaseptin-PH H157 Non-small Cell Lung Carcinoma 2.01 μM mdpi.comresearchgate.net
Dermaseptin-PH U251MG Glioblastoma 2.36 μM mdpi.comresearchgate.net
Dermaseptin-PH MDA-MB-435S Melanoma 9.94 μM mdpi.comresearchgate.net
Dermaseptin-PH PC-3 Prostate Cancer 11.8 μM mdpi.comresearchgate.net
Dermaseptin-PP H157 Non-small Cell Lung Carcinoma 1.55 μM frontiersin.org
Dermaseptin-PP MCF-7 Breast Cancer 2.92 μM frontiersin.org
Dermaseptin-PP PC-3 Prostate Cancer 4.15 μM frontiersin.org

Antiproliferative and Cytotoxic Effects on Various Cancer Cell Lines

Dermaseptin-H5 and its analogs have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines in preclinical research. These peptides are part of the broader dermaseptin family, which has been recognized for its potential as a source of anticancer agents. nih.govnih.gov

Notably, a related peptide, Dermaseptin-PH, exhibited broad-spectrum antiproliferative activity against several human cancer cell lines. mdpi.com The most pronounced inhibitory effect was observed on the MCF-7 human breast adenocarcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 0.69 μM. mdpi.com Dermaseptin-PH also showed inhibitory activity against the H157 human non-small cell lung carcinoma cell line (IC50 of 2.01 μM), the U251MG human glioblastoma cell line (IC50 of 2.36 μM), and the MDA-MB-435S human melanoma cell line (IC50 of 9.94 μM). mdpi.com Its activity was weakest against the PC-3 human prostate adenocarcinoma cell line, with an IC50 value of 11.8 μM. mdpi.com Another analog, Dermaseptin-PP, also showed selective cytotoxicity against H157, MCF-7, PC-3, and U251 MG cancer cells. frontiersin.org

The cytotoxic mechanism of dermaseptins is primarily attributed to their ability to disrupt the integrity of cancer cell membranes. mdpi.comfrontiersin.org This membranolytic activity is a characteristic feature of many antimicrobial peptides (AMPs) with anticancer properties. frontiersin.org For instance, Dermaseptin-PH was shown to cause immediate damage to the cell membrane of MCF-7 cells. mdpi.com Similarly, Dermaseptin-PP was observed to destroy H157 cell membranes. frontiersin.org

Table 1: Antiproliferative Activity of Dermaseptin-PH Against Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (μM)
MCF-7 Breast Adenocarcinoma 0.69 mdpi.com
H157 Non-small Cell Lung Carcinoma 2.01 mdpi.com
U251MG Glioblastoma 2.36 mdpi.com
MDA-MB-435S Melanoma 9.94 mdpi.com
PC-3 Prostate Adenocarcinoma 11.8 mdpi.com

Exploration of Selective Action Towards Cancer Cells vs. Healthy Cells

A critical aspect of the therapeutic potential of anticancer peptides is their ability to selectively target cancer cells while sparing healthy host cells. Members of the dermaseptin family have demonstrated a degree of this selectivity in preclinical studies. nih.govfrontiersin.org

The basis for this selectivity is often attributed to the differences in the composition and net surface charge of cancer cell membranes compared to normal mammalian cells. nih.govfrontiersin.org Cancer cell membranes tend to have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) and mucin proteins. nih.govfrontiersin.org The cationic nature of dermaseptin peptides facilitates electrostatic interactions with these negatively charged cancer cell membranes, leading to selective membrane disruption. nih.govfrontiersin.org

For example, Dermaseptin-PP exhibited selective cytotoxicity towards cancer cell lines (H157, MCF-7, PC-3, and U251 MG) while showing low hemolytic effect and less toxicity to normal human microvascular endothelial cells (HMEC-1). mdpi.comfrontiersin.org Similarly, other dermaseptins have been reported to have little effect on mammalian cells at their effective antimicrobial concentrations. nih.gov While erythrocytes also possess a net negative charge, they are generally less susceptible to the lytic action of dermaseptins compared to cancer cells. nih.gov However, it is noteworthy that Dermaseptin-PH did show some slight cytotoxicity towards HMEC-1 cells, with an IC50 value of 4.85 μM. mdpi.com

Investigation of Apoptosis Induction in Cancer Cells

In addition to direct membrane disruption (necrosis), dermaseptins and other antimicrobial peptides can induce programmed cell death, or apoptosis, in cancer cells. frontiersin.orgmdpi.com This can occur through various mechanisms, including the activation of intrinsic and extrinsic apoptotic pathways. frontiersin.org

Research on Dermaseptin-PP has shown that it can induce apoptosis in H157 lung cancer cells. frontiersin.org Further investigation revealed that this apoptosis induction occurs through both the endogenous mitochondrial pathway and the exogenous death receptor pathway. frontiersin.org The mechanism of action, whether primarily through membrane disruption or apoptosis, can be concentration-dependent. frontiersin.orgnih.gov For instance, a study on Dermaseptin-PS1 demonstrated that at higher concentrations (10⁻⁵ M and above), it primarily caused membrane disruption in U-251 MG glioblastoma cells. nih.gov However, at a lower concentration (10⁻⁶ M), it induced apoptosis through a mitochondrial-related signaling pathway without significantly affecting membrane integrity. nih.gov This suggests that at lower concentrations, the peptide may be internalized by the cancer cells to trigger intracellular apoptotic cascades. frontiersin.org

Another related peptide, Dermaseptin B2, has also been shown to induce a cell death mechanism that resembles apoptosis. mdpi.com The induction of apoptosis is a key feature that distinguishes some anticancer peptides and may contribute to a better-tolerated therapeutic profile compared to peptides that solely induce necrosis. mdpi.com

Immunomodulatory Properties

Beyond their direct antimicrobial and anticancer activities, many antimicrobial peptides, including those in the dermaseptin family, possess immunomodulatory properties. nih.gov These peptides can influence the host's innate and adaptive immune responses. mdpi.comnih.gov

Modulation of Immune Cell Function (e.g., Macrophages, Phagocytosis)

Antimicrobial peptides can modulate the function of various immune cells, including macrophages. explorationpub.com They can enhance phagocytosis, the process by which macrophages engulf and digest cellular debris, pathogens, and cancer cells. explorationpub.comugm.ac.id For example, human α-defensins can promote macrophage phagocytosis. explorationpub.com While direct studies on this compound's effect on macrophage phagocytosis are limited, the broader class of AMPs is known to have these effects. semanticscholar.org The interaction of AMPs with immune cells can lead to the recruitment of leukocytes to sites of inflammation and can stimulate the release of various signaling molecules. lu.se

Regulation of Inflammatory Mediators

Antimicrobial peptides can regulate the production and release of inflammatory mediators, such as cytokines and chemokines. mdpi.comnih.gov This can involve both pro-inflammatory and anti-inflammatory effects, contributing to the maintenance of immune homeostasis. lu.se For example, some AMPs can stimulate the release of pro-inflammatory cytokines to enhance the immune response against pathogens or tumor cells. mdpi.com Conversely, they can also suppress the expression of pro-inflammatory cytokines to control excessive inflammation. unisi.it Histidine-rich AMPs, for instance, have shown anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α). frontiersin.org

Interaction with Host Immune Pathways

The immunomodulatory effects of antimicrobial peptides are mediated through their interaction with various host immune pathways. nih.gov They can activate signaling pathways such as the Toll-like receptor (TLR) pathway in the innate immune system. unisi.it For example, the human cathelicidin (B612621) LL-37 and human β-defensins are known to activate TLR signaling. unisi.it AMPs can also influence the expression of genes involved in the immune response, leading to the modulation of immune cell activity and cytokine production. frontiersin.org Some AMPs can also interact with and neutralize bacterial components like lipopolysaccharide (LPS), thereby preventing an excessive inflammatory response that can be harmful to the host. bachem.com

Development and Optimization of Dermaseptin H5 Analogues and Derivatives

Strategies for Peptide Engineering and Design

The engineering of Dermaseptin-H5 analogues, primarily informed by extensive studies on the closely related Dermaseptin (B158304) S4, involves a variety of strategic modifications to its amino acid sequence. These strategies are designed to modulate key physicochemical properties like cationicity, hydrophobicity, and helical structure, which are critical for antimicrobial activity.

Structure-activity relationship (SAR) studies form the foundation of rational peptide design. For dermaseptins, the key principles revolve around optimizing the balance between net positive charge, hydrophobicity, and α-helicity to maximize antimicrobial efficacy while minimizing toxicity to host cells.

An increase in the net positive charge of dermaseptin analogues often correlates with enhanced antimicrobial potency. This is exemplified by the derivative K4K20-S4, an analogue of Dermaseptin S4, where methionine at position 4 and asparagine at position 20 were replaced with lysine (B10760008). This substitution increases the net positive charge from +4 to +6, resulting in significantly improved activity against various bacteria, including multi-drug resistant strains. The increased cationicity is thought to enhance the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane, facilitating subsequent membrane disruption.

Hydrophobicity is another critical determinant of both antimicrobial activity and cytotoxicity. While a certain level of hydrophobicity is essential for the peptide to insert into and disrupt the lipid bilayer of bacterial membranes, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in high hemolytic activity. Modifications that reduce hydrophobicity while maintaining or increasing the net positive charge have been shown to yield analogues with potent antibacterial activity but reduced toxicity.

The ability to form an amphipathic α-helix is a hallmark of dermaseptins and is crucial for their membrane-disrupting mechanism. Peptide engineering strategies aim to stabilize this helical conformation, as a higher helical content is often associated with greater potency. Circular dichroism studies have shown that even truncated derivatives, such as a 13-mer of Dermaseptin S4, can maintain a helical structure, which is crucial for their retained activity.

To overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation, non-natural amino acids are incorporated into Dermaseptin analogues. A common strategy is the substitution of L-amino acids with their D-enantiomers. Peptides composed of D-amino acids are resistant to proteases, which typically recognize only L-amino acid substrates. A D-amino acid enantiomer of a 10-mer derivative of Dermaseptin-PC, named DMPC-10B, demonstrated remarkable resistance to hydrolysis by trypsin and chymotrypsin (B1334515) while retaining antimicrobial potency similar to its L-amino acid counterpart (DMPC-10A). Importantly, this modification also led to lower hemolytic activity, thereby improving the peptide's therapeutic index.

Another approach involves the incorporation of synthetic amino acids to enhance specific properties. For instance, the addition of cyclohexylalanine (Cha), a non-proteinogenic amino acid, at the C-terminus of a 10-mer dermaseptin derivative was shown to be crucial for its antimicrobial potency. The substitution of this bulky, hydrophobic residue with a natural amino acid like alanine (B10760859) resulted in a significant loss of activity, highlighting the role of specific non-natural residues in optimizing peptide function.

Truncation of the full-length peptide is a widely used strategy to reduce synthesis costs and, in some cases, to improve the therapeutic profile by removing domains associated with cytotoxicity. Studies on Dermaseptin S4 have shown that its N-terminal domain is essential for antimicrobial activity. Consequently, several truncated analogues have been developed that retain significant potency. For example, K4-S4(1-16), a 16-amino acid N-terminal fragment of a Dermaseptin S4 analogue, exhibits potent antibacterial activity, in some cases more potent than the native peptide, but with significantly reduced hemolytic activity. Further truncation to a 13-mer, K4-S4(1-13), also yielded a peptide with a favorable balance of activity and reduced toxicity. However, excessive truncation, typically to sequences of less than 13 amino acids, often leads to a significant reduction in antimicrobial efficacy.

While peptide hybridization, which involves combining sequences from two or more different peptides to create a new molecule with enhanced or novel properties, is a known strategy in antimicrobial peptide development, specific research detailing the hybridization of a Dermaseptin peptide with Pleurocidin was not found in the available search results.

Assessment of Modified Peptides for Enhanced Potency and Selectivity

The evaluation of newly designed dermaseptin analogues involves a comprehensive assessment of their biological activity, primarily focusing on antimicrobial potency and selectivity. Antimicrobial potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Analogues such as K4K20-S4 have demonstrated superior potency with MIC values as low as 3.125 µg/mL against Acinetobacter baumannii. Truncated derivatives like K4-S4(1-16) and K4-S4(1-13) also show potent activity, with MICs often in the range of 1 to 16 µg/mL against clinically relevant bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.

Selectivity, the ability of the peptide to preferentially target microbial cells over host cells, is a critical parameter for therapeutic development. It is often assessed by measuring the peptide's hemolytic activity against human red blood cells. The native Dermaseptin S4 is known for its high hemolytic activity. However, modifications such as amino acid substitutions and truncations have successfully yielded derivatives with significantly reduced hemolytic effects. For instance, the truncated analogue K4-S4(1-16) displays markedly lower hemolytic activity compared to the full-length peptide, thereby demonstrating enhanced selectivity. The therapeutic index, calculated as the ratio of the concentration causing 50% hemolysis (HC50) to the MIC, is often used to quantify this selectivity.

PeptideSequenceTarget OrganismMIC (µg/mL)Hemolytic Activity (% lysis at 100 µg/mL)
Dermaseptin S4 (Native) ALWMTLLKKVLKAAAKAALNAVLVGANAE. coli>50High
K4K20-S4 ALWKTLLKKVLKAAAKAALKAVLVGANAA. baumannii3.125Moderate
S. aureus1 - 4
P. aeruginosa1 - 4
E. coli1 - 16
K4-S4(1-16) ALWKTLLKKVLKAAAKA. baumannii6.25Low
S. aureus2 - 8
P. aeruginosa4 - 16
E. coli2 - 8
K4-S4(1-13) ALWKTLLKKVLKAS. aureus4 - 16Very Low
P. aeruginosa8 - 32
E. coli4 - 16

Table 1: Comparative antimicrobial potency and hemolytic activity of Dermaseptin S4 and its engineered analogues. Data compiled from multiple studies.

Research on Peptide Stability and Resistance to Degradation

A major hurdle for the clinical application of peptide-based therapeutics is their susceptibility to degradation by proteases present in the host. To address this, research has focused on enhancing the stability of dermaseptin analogues. As previously mentioned, the incorporation of D-amino acids is a highly effective strategy. An all D-amino acid isomer of a K4K20-S4 analogue was found to be as active as the L-amino acid version, suggesting that its mechanism of action is not dependent on chiral interactions and that it would be resistant to proteolytic enzymes.

More recent work on a 10-mer dermaseptin derivative, DMPC-10B, which contains D-isomers of lysine and leucine (B10760876), confirmed this principle. DMPC-10B showed significant resistance to degradation by both trypsin and chymotrypsin, key proteases in the human body, while the all-L-amino acid parent peptide was rapidly degraded. This enhanced stability is crucial for maintaining therapeutic concentrations of the peptide in vivo for a sufficient duration to exert its antimicrobial effect. Furthermore, serial passage of bacteria in the presence of sub-inhibitory concentrations of dermaseptin derivatives (both L- and D-isomers) did not lead to the emergence of resistance, unlike what was observed for several commercial antibiotics. This suggests that these peptides have a lower propensity for inducing bacterial resistance, a significant advantage in the current era of widespread antibiotic resistance.

Microbial Resistance Mechanisms to Dermaseptins

Bacterial Adaptive and Inherent Resistance Strategies

Bacteria have evolved sophisticated strategies to withstand the disruptive action of cationic AMPs such as dermaseptins. These strategies can be broadly categorized as inherent, based on the bacterium's fundamental structure, or adaptive, developed in response to peptide exposure.

Inherent Resistance: Inherent resistance is often linked to the fundamental architecture of the bacterial cell envelope. mdpi.com The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, and the thick peptidoglycan wall of Gram-positive bacteria, containing teichoic acids, are primary determinants of susceptibility. royalsocietypublishing.orgfrontiersin.org The net negative charge of these surface structures is the initial point of electrostatic attraction for cationic dermaseptins. asm.orgcapes.gov.br Consequently, bacteria with a less negatively charged or even a net positive surface charge exhibit natural resistance. royalsocietypublishing.org

Adaptive Resistance: Bacteria can adapt to the presence of AMPs through various mechanisms:

Biofilm Formation: Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which can include polysaccharides, proteins, and extracellular DNA. royalsocietypublishing.org This matrix acts as a physical barrier, impeding the penetration of dermaseptins and sequestering the peptides before they can reach the bacterial cells. nih.govroyalsocietypublishing.org Bacteria in biofilms can be up to 1,000 times more resistant to antimicrobial agents than their free-living counterparts. royalsocietypublishing.org

Capsule Formation: The production of capsular polysaccharides can prevent AMPs from binding to the cell surface. These capsules can repel or trap the peptides, effectively neutralizing them. nih.govroyalsocietypublishing.org

Proteolytic Degradation: Some bacteria secrete proteases that can cleave and inactivate dermaseptins. For example, metalloproteases like aureolysin from Staphylococcus species and the cysteine protease SpeB from Group A Streptococcus are known to degrade linear cationic AMPs. royalsocietypublishing.org

The following table summarizes key bacterial resistance strategies applicable to the dermaseptin (B158304) family.

Resistance TypeStrategyDescriptionBacterial Type
InherentOuter Membrane CompositionThe intrinsic structure of the Gram-negative outer membrane, particularly the lipopolysaccharide (LPS) layer, can limit peptide access. frontiersin.orgmdpi.comGram-negative
InherentCell Wall CompositionThe composition of teichoic and lipoteichoic acids in the Gram-positive cell wall influences the net surface charge, affecting peptide binding. nih.govdiva-portal.orgGram-positive
AdaptiveBiofilm FormationSecretion of an extracellular matrix that prevents peptides from reaching bacterial cells by acting as a physical and chemical barrier. royalsocietypublishing.orgBoth
AdaptiveProteolytic DegradationSecretion of extracellular enzymes (proteases) that specifically degrade the peptide, rendering it inactive. royalsocietypublishing.orgBoth
AdaptiveSurface Charge ModificationEnzymatic modification of surface molecules (LPS, teichoic acids, phospholipids) to reduce the net negative charge, leading to electrostatic repulsion of the cationic peptide. nih.govroyalsocietypublishing.orgBoth
AdaptiveEfflux PumpsExpression of membrane pumps that actively expel peptides from the bacterial cell, preventing them from reaching lethal intracellular concentrations. frontiersin.orgbeckmancoulter.comBoth

Molecular Basis of Resistance Development

The development of resistance to dermaseptins is underpinned by specific genetic and biochemical modifications. These changes often involve altering the very molecules that the peptides target.

Modification of Cell Surface Anionic Molecules: This is a primary mechanism for reducing dermaseptin efficacy.

In Gram-positive bacteria: A key modification is the covalent attachment of D-alanine residues to teichoic and lipoteichoic acids. This process, mediated by the dlt operon, introduces positive charges into the cell wall, reducing the net negative charge and thus repelling cationic peptides. nih.govdiva-portal.org Another significant modification involves the MprF (multiple peptide resistance factor) protein, which synthesizes lysyl-phosphatidylglycerol (Lys-PG) from phosphatidylglycerol, adding a positive charge to the bacterial membrane and increasing repulsion of AMPs. royalsocietypublishing.org

In Gram-negative bacteria: Resistance is often achieved by modifying the lipid A component of LPS. royalsocietypublishing.org Regulatory systems like PhoP/PhoQ can be activated, leading to the addition of positively charged molecules such as phosphoethanolamine or aminoarabinose to lipid A. This modification reduces the electrostatic attraction between the cationic dermaseptin and the bacterial outer membrane. mdpi.comroyalsocietypublishing.org

Active Efflux of Peptides: Bacteria can employ multidrug efflux pumps to actively transport dermaseptins out of the cell, thereby preventing the peptides from reaching their target on the cell membrane or within the cytoplasm. frontiersin.orgbeckmancoulter.com These pumps are a significant contributor to multidrug resistance in many bacterial species. frontiersin.org

Protease-Mediated Inactivation: The genetic basis for this strategy lies in the genes encoding specific extracellular proteases. For instance, staphylococci secrete various proteases, including metalloproteases and serine endopeptidases, which are known to degrade linear AMPs. royalsocietypublishing.org

The molecular changes leading to resistance are often regulated by complex sensory systems that allow the bacterium to respond to environmental stresses, including the presence of antimicrobial peptides. mdpi.com

The table below details some of the specific molecular mechanisms bacteria use to resist antimicrobial peptides like dermaseptins.

Molecular MechanismGene/Enzyme SystemBiochemical ModificationEffect on Resistance
Modification of Teichoic Acidsdlt operonAdds D-alanine residues to teichoic acids in Gram-positive bacteria. nih.govdiva-portal.orgReduces net negative surface charge, causing electrostatic repulsion of cationic peptides. nih.gov
Modification of Membrane PhospholipidsMprF (Multiple peptide resistance factor)Synthesizes lysyl-phosphatidylglycerol (Lys-PG), adding a positive charge to the membrane. royalsocietypublishing.orgIncreases net positive charge of the cell membrane, repelling peptides. royalsocietypublishing.org
Modification of Lipopolysaccharide (LPS)PhoP/PhoQ two-component systemMediates the addition of phosphoethanolamine or aminoarabinose to the lipid A portion of LPS in Gram-negative bacteria. mdpi.comroyalsocietypublishing.orgReduces the negative charge of the outer membrane, weakening peptide binding. royalsocietypublishing.org
Proteolytic DegradationVarious proteases (e.g., Aureolysin, SpeB)Cleavage of the peptide backbone. royalsocietypublishing.orgInactivates the antimicrobial peptide. royalsocietypublishing.org
Active EffluxMultidrug Efflux PumpsTransports peptides out of the bacterial cell. frontiersin.orgLowers the intracellular/membrane concentration of the peptide below its effective level. frontiersin.org

Advanced Methodological Approaches in Dermaseptin H5 Research

Molecular Cloning and cDNA Library Screening Techniques

The study of Dermaseptin-H5 and its related peptides often begins at the genetic level, utilizing molecular cloning and the screening of cDNA libraries to isolate and characterize the precursor molecules. The skin of amphibians, particularly from the Phyllomedusa genus, is a rich source of genetic material for these peptides.

Researchers construct cDNA libraries from messenger RNA (mRNA) extracted from the frog's skin. nih.gov This process involves the synthesis of complementary DNA (cDNA) from the mRNA templates. These cDNA libraries represent the genes being actively expressed in the skin tissue at the time of extraction.

To identify the specific clones containing the genetic sequence for a dermaseptin (B158304) precursor, screening of the cDNA library is performed. A common and rapid method for this is the integration of Polymerase Chain Reaction (PCR) with colony hybridization. plos.org This approach allows for the efficient screening of a large number of cDNA clones. plos.org Specific primers, designed based on known dermaseptin sequences, are used to amplify the target gene from pools of cDNA clones. plos.org Once a positive pool is identified, colony hybridization is used to pinpoint the exact clone containing the full-length coding sequence for the dermaseptin precursor. plos.org

Through this methodology, the complete nucleotide sequence of the cDNA encoding the biosynthetic precursor of peptides like adenoregulin, which shares structural and conformational homologies with dermaseptins, has been determined. nih.gov The deduced amino acid sequence of such precursors typically reveals a signal sequence at the N-terminus and a single copy of the active peptide at the C-terminus. nih.gov These findings underscore the utility of cDNA library screening in understanding the genetic organization and precursor structure of dermaseptins. nih.gov

Peptide Synthesis and Purification Methodologies (e.g., Solid-Phase Peptide Synthesis, RP-HPLC)

The production of this compound for research purposes is primarily achieved through chemical synthesis, which allows for the generation of a pure and homogenous peptide product.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing dermaseptins. nih.govbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. ethz.ch The process is characterized by repeated cycles of deprotection and coupling reactions. rsc.org A key advantage of SPPS is that byproducts and excess reagents are easily removed by filtration and washing after each step, simplifying the purification process. ethz.ch The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common strategy in SPPS. ethz.chrsc.org

Following synthesis, the crude peptide is cleaved from the resin support. rsc.org The resulting product is a mixture containing the desired full-length peptide along with truncated sequences and other impurities. Therefore, a robust purification step is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for the purification of synthetic dermaseptins. nih.govrsc.org This method separates the target peptide from impurities based on differences in hydrophobicity. The crude peptide mixture is passed through a column containing a non-polar stationary phase (like C8 or C18), and a mobile phase with a gradient of increasing organic solvent (commonly acetonitrile) is used to elute the components. ethz.chrsc.org The purity of the collected fractions is then confirmed using analytical HPLC and their identity is verified by mass spectrometry. nih.govrsc.org

Technique Purpose in this compound Research Key Features
Solid-Phase Peptide Synthesis (SPPS)Chemical synthesis of the this compound peptide.Stepwise addition of amino acids on a solid support; efficient and rapid. bachem.comethz.ch
Reversed-Phase HPLC (RP-HPLC)Purification of the synthesized peptide from crude mixtures.Separation based on hydrophobicity; provides high-purity product. nih.govrsc.org

Biophysical Techniques for Membrane Interaction Studies

Understanding the interaction of this compound with cell membranes is crucial to elucidating its mechanism of action. A suite of biophysical techniques is employed for this purpose.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. mdpi.comreichertspr.com In the context of this compound research, SPR can be used to characterize the binding kinetics and affinity of the peptide to model lipid membranes or specific membrane components. mdpi.comevotec.com

The technique involves immobilizing a target molecule, such as a lipid bilayer, onto a sensor chip. nih.gov A solution containing the peptide is then flowed over the surface. The binding of the peptide to the immobilized lipid layer causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. mdpi.com This allows for the quantitative determination of association and dissociation rate constants, providing insights into the dynamics of the peptide-membrane interaction. reichertspr.com SPR can be applied to study various modalities, including peptides, and can characterize interactions with a range of targets from proteins to lipid membranes. mdpi.comevotec.com

Fluorescence Spectroscopy (e.g., NBD labeling)

Fluorescence spectroscopy is a highly sensitive technique used to investigate the environment and interactions of fluorescently labeled molecules. To study the interaction of dermaseptins with membranes, the peptide can be labeled with an environmentally sensitive fluorescent probe, such as 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD). nih.govcore.ac.uk

When NBD-labeled dermaseptin binds to phospholipid vesicles, a blue shift in its fluorescence emission spectrum is often observed. nih.govresearchgate.net This shift indicates that the NBD probe has moved into a more apolar or hydrophobic environment, such as the interior of the lipid bilayer. nih.gov By titrating the labeled peptide with vesicles of varying lipid compositions, binding isotherms can be generated. From these isotherms, surface partition constants can be calculated, providing a quantitative measure of the peptide's affinity for the membrane. nih.gov For instance, studies with NBD-labeled dermaseptin have shown different partition constants for zwitterionic versus acidic phospholipids, indicating a preferential interaction with negatively charged membranes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that provides detailed information about the structure and dynamics of molecules at the atomic level. ebsco.commeasurlabs.com In this compound research, NMR can be used to determine the three-dimensional structure of the peptide when it is bound to membrane-mimicking environments, such as micelles or bicelles.

This technique relies on the magnetic properties of atomic nuclei. libretexts.org By analyzing the NMR spectrum, researchers can deduce the connectivity and spatial arrangement of atoms within the peptide. ebsco.com This information is crucial for understanding how the peptide folds upon membrane interaction and how it orients itself relative to the lipid bilayer. Such structural insights are vital for correlating the peptide's structure with its biological function.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides and proteins. harvard.eduformulationbio.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. harvard.edu

In the study of dermaseptins, CD spectroscopy is particularly useful for assessing the peptide's conformational changes upon interacting with different environments. For example, in an aqueous solution, a dermaseptin peptide may exist in a random coil conformation. researchgate.net However, in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or lipid vesicles, the CD spectrum often shows a significant increase in α-helical content. nih.govresearchgate.net The characteristic CD spectrum for an α-helix shows negative bands around 222 nm and 208 nm and a positive band around 193 nm. By analyzing the CD spectra, the percentage of α-helical structure can be estimated, providing valuable information on the peptide's folding behavior when it approaches and inserts into a target membrane. nih.gov

Technique Information Obtained Example Finding for Dermaseptins
Surface Plasmon Resonance (SPR)Binding kinetics (association/dissociation rates), affinity. reichertspr.comCharacterizes the real-time interaction of the peptide with lipid surfaces. mdpi.com
Fluorescence Spectroscopy (NBD)Peptide localization and membrane partitioning. nih.govNBD-dermaseptin shows a blue shift upon binding to vesicles, indicating insertion into the membrane. nih.gov
NMR SpectroscopyHigh-resolution 3D structure and orientation in membranes. ebsco.comDetermines the atomic-level structure of the peptide in a membrane-like environment. researchgate.net
Circular Dichroism (CD) SpectroscopySecondary structure content (e.g., α-helix, β-sheet). harvard.eduDermaseptins adopt a high α-helical content in hydrophobic/membrane-mimicking environments. nih.gov

Atomic Force Microscopy (AFM) for Morphological Analysis

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the three-dimensional visualization of surfaces at the nanoscale. researchgate.net In the context of this compound research, AFM is an invaluable tool for analyzing the morphological changes induced by the peptide on the surfaces of microbial and other cell types. This technique operates by scanning a sharp tip, attached to a cantilever, across a sample's surface. The deflections of the cantilever are detected by a laser and photodiode system, which translates these movements into a topographic image. scielo.br

AFM analysis can provide detailed insights into the mechanisms by which this compound exerts its antimicrobial or cytotoxic effects. For instance, studies on other antimicrobial peptides have used AFM to visualize the disruption of bacterial cell walls. nih.gov Microscopic images obtained by AFM can reveal significant alterations on the surface of treated bacteria, such as the formation of pores, membrane blebbing, or complete cell lysis, providing direct visual evidence of the peptide's membrane-disrupting capabilities. nih.govresearchgate.net

The data generated from AFM can be both qualitative and quantitative. Topographic images offer a visual representation of surface damage, while line profiles extracted from these images can provide precise measurements of surface roughness and the dimensions of peptide-induced structures like pores or aggregates. scielo.brresearchgate.net This quantitative data is crucial for correlating the extent of morphological damage with peptide concentration and incubation time.

Liposome Leakage and Permeabilization Assays

Liposome leakage and permeabilization assays are fundamental biophysical techniques used to quantify the ability of peptides like this compound to disrupt lipid bilayers, mimicking their action on cell membranes. These assays typically involve encapsulating a fluorescent dye within artificial vesicles called liposomes. The release of this dye upon peptide-induced membrane disruption is then measured as an increase in fluorescence.

A common method involves the use of self-quenching concentrations of fluorescent dyes such as calcein (B42510) or carboxyfluorescein within liposomes. thermofisher.com At high concentrations inside the vesicle, the fluorescence is minimal. When this compound compromises the liposome's integrity, the dye leaks out into the surrounding buffer, becomes diluted, and its fluorescence de-quenches, resulting in a measurable signal increase that is proportional to the degree of permeabilization. thermofisher.com The endpoint of the assay can be determined by adding a detergent, like Triton X-100, to cause complete lysis of the liposomes. thermofisher.com

Another approach is the ANTS/DPX assay, where the fluorophore ANTS and the quencher DPX are co-encapsulated. thermofisher.com Leakage from the vesicles leads to their dilution and a subsequent increase in ANTS fluorescence. thermofisher.com To investigate the size of the pores or defects formed by the peptide, assays can monitor the release of different-sized molecules, such as rhodamine-labeled dextran (B179266) of varying molecular weights. plos.org For example, the release of a 10 kDa dextran corresponds to the formation of pores larger than 2.3 nm in diameter. plos.org These assays are critical for characterizing the lytic efficiency of this compound and understanding how factors like lipid composition and peptide concentration influence its membrane-disrupting activity. plos.orgresearchgate.net

Assay TypePrincipleTypical ReagentsInformation Gained
Dye De-quenching Release of a self-quenching dye from liposomes upon membrane disruption leads to increased fluorescence.Calcein, CarboxyfluoresceinQuantifies the extent and kinetics of membrane leakage.
ANTS/DPX Co-encapsulated fluorophore (ANTS) and quencher (DPX) separate upon leakage, increasing fluorescence.ANTS (fluorophore), DPX (quencher)Measures vesicle leakage and can be designed to specifically detect fusion. thermofisher.com
Dextran Release Release of fluorescently-labeled dextrans of varying sizes from liposomes.Rhodamine-labeled dextranDetermines the size of pores or defects formed in the membrane. plos.org

Cell-Based Assays for Biological Activity

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determinations

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) are quantitative measures used to determine the antimicrobial efficacy of a compound like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. qlaboratories.com The MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. qlaboratories.comcreative-diagnostics.com

The determination of MIC is typically performed using a broth microdilution method. Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well plate, and a standardized suspension of the target bacterium is added to each well. After incubation, usually for 18 to 24 hours, the wells are visually inspected for turbidity. nih.gov The lowest peptide concentration that shows no visible growth is recorded as the MIC. bmglabtech.com

To determine the MBC, an aliquot from the wells that showed no visible growth in the MIC test (i.e., at and above the MIC) is subcultured onto an agar (B569324) plate that is free of the antimicrobial agent. qlaboratories.combmglabtech.com After another incubation period, the number of surviving colony-forming units (CFU) is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of bacteria compared to the initial inoculum. qlaboratories.com An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC. qlaboratories.com

For example, studies on dermaseptin derivatives have shown MIC values against Acinetobacter baumannii ranging from 3.125 to 12.5 µg/mL, with corresponding MBC values from 6.25 to 25 µg/mL. nih.gov

ParameterDefinitionPurpose
MIC Lowest concentration that prevents visible microbial growth. qlaboratories.comDetermines the bacteriostatic activity of the peptide.
MBC Lowest concentration that kills ≥99.9% of the initial microbial population. creative-diagnostics.comDetermines the bactericidal activity of the peptide.

Cell Proliferation and Viability Assays (e.g., MTT)

Cell proliferation and viability assays are essential for evaluating the cytotoxic potential of this compound against various cell types, including cancer cells and normal host cells. One of the most common methods is the MTT assay. abcam.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. atcc.org

The principle of the MTT assay is based on the reduction of a yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenase enzymes in living cells. atcc.orgsigmaaldrich.com The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. nih.gov

In a typical procedure, cells are seeded in a 96-well plate and exposed to varying concentrations of this compound for a defined period. atcc.org Subsequently, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation. atcc.org A solubilization solution, such as isopropanol (B130326) or a detergent, is then added to dissolve the purple crystals. sigmaaldrich.comnih.gov The absorbance of the resulting colored solution is measured with a spectrophotometer, usually at a wavelength of 570 nm. nih.gov A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability or proliferation. atcc.org This data is often used to calculate the CC50, the concentration of the peptide that causes 50% cytotoxicity. nih.gov

AssayPrincipleDetection MethodKey Advantage
MTT Assay Enzymatic reduction of yellow MTT to purple formazan by metabolically active cells. sigmaaldrich.comSpectrophotometryHigh throughput and well-established protocol. sigmaaldrich.com
XTT Assay Reduction of XTT to a water-soluble orange formazan product. sigmaaldrich.comSpectrophotometryHigher sensitivity and water-soluble product (no solubilization step). sigmaaldrich.com
WST-1 Assay Cleavage of WST-1 to a soluble formazan, occurring primarily at the cell surface. sigmaaldrich.comSpectrophotometryHigh sensitivity and faster protocol. sigmaaldrich.com

Apoptosis Detection Methods (e.g., Caspase activation, Cytochrome C release)

Apoptosis, or programmed cell death, is a key mechanism by which antimicrobial and anticancer peptides can eliminate target cells. Investigating whether this compound induces apoptosis involves specific assays that detect hallmark events in the apoptotic cascade.

Caspase Activation: Caspases are a family of protease enzymes that are central to the execution of apoptosis. mdpi.com Apoptotic signaling pathways, both intrinsic and extrinsic, converge on the activation of effector caspases, such as caspase-3. mdpi.commerckmillipore.com The activation of these enzymes can be detected using various methods. One common approach involves using specific substrates that are cleaved by active caspases to produce a colorimetric or fluorescent signal. researchgate.net Another method is Western blotting, which can detect the cleavage of pro-caspases (the inactive precursors) into their active subunits or the cleavage of specific cellular substrates like Poly (ADP-ribose) polymerase (PARP). researchgate.netnih.gov For instance, research on a related dermaseptin showed that it induced an elevation in the expression of cleaved caspase-3 in cancer cells. nih.gov

Cytochrome C Release: The release of cytochrome c from the mitochondria into the cytosol is a critical event in the intrinsic pathway of apoptosis. merckmillipore.comsigmaaldrich.com This event precedes the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. mdpi.com The translocation of cytochrome c can be detected by fractionating the cell into cytosolic and mitochondrial components and then using Western blotting to identify the presence of cytochrome c in the cytosolic fraction. nih.gov An increase in cytosolic cytochrome c is a strong indicator that the peptide triggers apoptosis via the mitochondrial-mediated pathway. nih.gov

Apoptotic EventMethod of DetectionPrinciple
Caspase Activation Western Blotting, Fluorometric/Colorimetric AssaysDetects the cleavage of pro-caspases to active forms or the cleavage of caspase-specific substrates. researchgate.netnih.gov
Cytochrome C Release Cell Fractionation and Western BlottingMeasures the translocation of cytochrome c from the mitochondria to the cytosol. nih.gov

Bioinformatic and Computational Approaches

Bioinformatic and computational biology are interdisciplinary fields that utilize computational tools and mathematical models to analyze and interpret large sets of biological data. ufms.brpreprints.org In this compound research, these approaches are crucial for predicting structure, function, and potential modifications to enhance activity.

Bioinformatics provides the tools and databases to manage, analyze, and visualize biological data. ufms.br This includes sequence alignment tools to compare this compound with other known antimicrobial peptides (AMPs), identifying conserved motifs or domains that may be critical for its function. Databases of AMPs can be screened to find peptides with similar sequences or predicted structures, offering insights into potential mechanisms of action. mdpi.com

Computational biology focuses on the development and application of data-analytical and theoretical methods, mathematical modeling, and simulation techniques. ufms.br For this compound, this can involve:

Molecular Modeling and Simulation: Predicting the three-dimensional structure of this compound and simulating its interaction with bacterial or cancer cell membranes. These simulations can reveal how the peptide inserts into the lipid bilayer, forms pores, and causes membrane disruption.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the physicochemical properties of this compound and its analogs with their biological activity. This can guide the rational design of new peptide variants with improved potency or selectivity.

Machine Learning: Training algorithms on existing AMP databases to predict the antimicrobial potential of novel peptide sequences derived from this compound. mdpi.com These models can rapidly screen large virtual libraries of peptides to identify promising candidates for synthesis and experimental testing. mdpi.com

These computational approaches accelerate the discovery and optimization process, reducing the time and cost associated with traditional experimental screening. researchgate.netroutledge.com

Sequence Alignment and Phylogenetic Analysis

Sequence alignment is a fundamental bioinformatic method used to compare the amino acid sequence of a peptide like this compound with other known peptides. This process arranges sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships. researchgate.net For the dermaseptin family, which includes numerous members isolated from various frog species, sequence alignment is crucial for understanding their shared and unique features. nih.govmdpi.com

Research Findings:

Alignments within the dermaseptin family reveal a high degree of sequence conservation, particularly in the N-terminal region, which is often responsible for the peptide's antimicrobial activity. mdpi.comresearchgate.net For instance, a highly preserved tryptophan residue is often found at the third position from the N-terminus, a characteristic feature of many dermaseptins. nih.govmdpi.com Aligning the sequences of different dermaseptins, such as Dermaseptin-B2 with newly discovered members like Dermaseptin-PD-1 and Dermaseptin-PD-2, has shown significant identity, reinforcing their classification within the same family. mdpi.com These alignments use gaps to maximize the alignment score, highlighting homologous amino acid positions. researchgate.net

Phylogenetic analysis builds upon sequence alignments to infer the evolutionary history and relationships between peptides. filogenetica.org By comparing the sequences of this compound with other dermaseptins (e.g., H1, H2, S1, B2) and related peptides from different species, researchers can construct a phylogenetic tree. researchgate.netembrapa.br This tree visually represents the evolutionary divergence, showing how different dermaseptins may have evolved from a common ancestor through gene duplication and mutation events. embrapa.br Such analyses are critical for classifying new peptides and understanding the evolutionary origins of their specific functions. nih.gov

In Silico Prediction of Structure and Activity

In silico (computational) methods are powerful tools for predicting the three-dimensional structure and biological activity of peptides before they are synthesized and tested in a laboratory. mdpi.comfrontiersin.org This approach significantly accelerates the discovery and optimization of AMPs like this compound by screening potential candidates and guiding rational peptide design. mdpi.commdpi.com

The process typically begins with the primary amino acid sequence. Various web-based tools and algorithms are used to calculate key physicochemical properties that are correlated with antimicrobial function. These properties include:

Net Charge: A positive net charge is a hallmark of cationic AMPs, facilitating their initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.orgmdpi.com

Hydrophobicity and Hydrophobic Moment: These parameters determine how the peptide interacts with and inserts into the lipid bilayer of a membrane. An optimal balance is required for potent activity without excessive toxicity to host cells. frontiersin.org

Secondary Structure: Dermaseptins are known to adopt an alpha-helical structure upon interacting with membranes. nih.govnih.gov Programs can predict the propensity of a sequence to form this helical conformation, which is essential for its function. mdpi.com

Following the calculation of these properties, machine-learning algorithms and specialized databases can predict the peptide's efficacy. Databases like DBAASP (Database of Antimicrobial Activity and Structure of Peptides) and CAMPR3 are used to compare a new sequence against known AMPs and predict its activity spectrum against various pathogens, such as Escherichia coli or Staphylococcus aureus. frontiersin.orgnih.gov These tools can also predict potential hemolytic activity (toxicity to red blood cells), allowing for the early selection of candidates with high therapeutic potential. mdpi.com For example, in silico tools have been used to successfully design a novel hybrid peptide, KFH-Pa1a, with enhanced antimicrobial activity and low predicted toxicity. mdpi.com This same methodology can be applied to design and screen derivatives of this compound.

Research MethodApplication in this compound ResearchKey Findings and Insights
Sequence Alignment Compares the amino acid sequence of this compound with other dermaseptin family members.Identifies conserved domains (especially N-terminus), highlights key residues (e.g., Tryptophan), and establishes homology for functional and evolutionary inference. researchgate.netmdpi.com
Phylogenetic Analysis Constructs evolutionary trees based on sequence similarities.Elucidates the evolutionary relationships between different dermaseptins, suggesting a common ancestry and divergence through gene duplication. embrapa.br
In Silico Prediction Uses computational algorithms to predict structure and biological activity from the amino acid sequence.Predicts alpha-helical structure, antimicrobial potency, target pathogens, and potential toxicity, enabling rational design of more effective and safer peptide variants. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Simulates the atomic-level movements and interactions of the peptide with its environment, particularly bacterial membranes.Reveals mechanisms of membrane binding, insertion, and disruption; shows how the peptide alters membrane properties like thickness and lipid order, leading to cell death. rsc.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer an atomic-level view of how this compound interacts with its environment over time. asm.org This computational technique is particularly valuable for studying the complex and rapid processes involved in peptide-membrane interactions, which are central to the mechanism of action for most AMPs. mdpi.comresearchgate.net

In a typical MD simulation, a model of the peptide and a target bacterial membrane are placed in a simulated aqueous environment. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their movements over very short time steps (femtoseconds). By running the simulation for nanoseconds or even microseconds, researchers can observe the dynamic behavior of the peptide as it approaches, binds to, and disrupts the membrane. biorxiv.org

Research Findings:

MD simulations performed on dermaseptin family members and other AMPs have provided critical insights:

Mechanism of Interaction: Simulations show that the initial binding is driven by electrostatic interactions between the cationic peptide and anionic lipid headgroups of the bacterial membrane. mdpi.com

Conformational Changes: Peptides like dermaseptins are often unstructured in water but rapidly fold into their characteristic alpha-helical conformation upon contacting the membrane. nih.govmdpi.com

Membrane Insertion and Disruption: Simulations can reveal the precise orientation of the peptide as it inserts into the membrane. Studies on a truncated dermaseptin S3 showed that insertion was favored when the hydrophobic face of the helix was initially oriented toward the bilayer. nih.gov Upon insertion, the peptide causes significant disorder in the lipid acyl chains, leading to a decrease in membrane thickness and an increase in the area per lipid, which compromises membrane integrity. rsc.orgnih.gov

Pore Formation: By simulating multiple peptides, MD can model the formation of transient pores or channels in the membrane, a common mechanism for AMP-induced cell death that leads to the leakage of cellular contents. mdpi.com

These simulations have shown that aromatic residues near the N-terminus of dermaseptins can play a key role in driving peptide-lipid interactions and that the stability of the helical structure correlates with the extent of these interactions. nih.gov

Future Research Directions and Translational Perspectives Pre Clinical

Elucidating More Complex and Synergistic Mechanisms of Action

While the primary mechanism of action for dermaseptins involves membrane disruption, future research is geared towards understanding more intricate and synergistic interactions. Dermaseptins, a family of cationic, amphipathic peptides, are known to exhibit synergy when combined, sometimes resulting in a significant increase in antibiotic activity. nih.gov This suggests that their collective action may be more potent than the sum of their individual effects.

The primary interaction of dermaseptins with microbial membranes is electrostatic, occurring between the positively charged amino acids of the peptide and the negatively charged components of the microbial membrane. vulcanchem.com This is often followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, a process often described by the "carpet" model. vulcanchem.com However, some antimicrobial peptides are known to translocate across the cell membrane to interact with intracellular targets, a possibility that warrants further investigation for Dermaseptin-H5. nih.gov

Future studies will likely focus on:

Investigating the potential for this compound to interact with intracellular components.

Exploring synergistic effects when combined with other dermaseptin (B158304) family members or other classes of antimicrobial peptides. researchgate.netmdpi.com

Understanding the molecular basis for the observed synergy, which could involve cooperative membrane disruption or targeting different microbial pathways.

Design of Targeted Peptide Delivery Systems (e.g., Nanoparticles, Immobilization)

A significant hurdle in the therapeutic application of peptides is their stability and targeted delivery. To address this, researchers are exploring advanced delivery systems.

Nanoparticles: Encapsulation or conjugation of dermaseptins to nanoparticles is a promising strategy to enhance their stability and bioavailability. vulcanchem.com Nanoparticle-based systems can protect the peptide from degradation and facilitate its delivery to the target site. For instance, the encapsulation of dermaseptin in Bacillus thuringiensis Cry crystal proteins has been shown to improve its leishmanicidal activity in both in vitro and in vivo models by enhancing its delivery to macrophage lysosomes. researchgate.net Similarly, the adsorption of Dermaseptin B2 onto alginate nanoparticles has been shown to enhance its antibacterial activity. nih.gov

Immobilization: Immobilizing this compound onto surfaces is another area of interest. Clay minerals, for example, can serve as matrices to anchor antimicrobial peptides like Dermaseptin 01, creating new materials with potential biotechnological applications. researchgate.net Such immobilized peptides could be used in medical devices or wound dressings to prevent bacterial colonization.

Future research in this area will likely involve:

Developing and optimizing various nanoparticle formulations for this compound to improve its pharmacokinetic profile.

Investigating different immobilization techniques and substrates to create bioactive materials.

Evaluating the efficacy and safety of these delivery systems in preclinical models.

Combination Therapy Approaches with Conventional Agents

Combining this compound with conventional therapeutic agents is a strategy aimed at enhancing efficacy, reducing required dosages, and potentially overcoming drug resistance. vulcanchem.comsemanticscholar.org

With Antibiotics: The synergistic effect of dermaseptins with conventional antibiotics is a promising area of research. vulcanchem.com This approach could help combat multidrug-resistant bacteria, a growing global health concern. mdpi.com For instance, a chimeric peptide composed of a dermaseptin derivative and an RNA III-inhibiting peptide has been shown to prevent graft-associated infections by antibiotic-resistant staphylococci. explorationpub.com

With Anticancer Agents: In oncology, combining dermaseptins with chemotherapeutic drugs could enhance the antitumor effect. semanticscholar.org Some antimicrobial peptides have been shown to have synergistic antitumor activity with chemotherapeutic drugs and may even reverse drug resistance in tumor cells. semanticscholar.org For example, a thermosensitive gel co-loaded with Dermaseptin-PP and paclitaxel (B517696) liposomes demonstrated significantly inhibited tumor growth in local chemotherapy. semanticscholar.org

Future preclinical studies will need to systematically evaluate various combinations of this compound with existing drugs to identify synergistic interactions and optimal dosing regimens. fda.gov

Exploration of Novel Biological Activities in Pre-clinical Models

While primarily known for their antimicrobial properties, dermaseptins are being investigated for a range of other biological activities.

Anticancer Activity: Dermaseptins have demonstrated activity against several human cancer cell lines. nih.gov For example, Dermaseptin-B2 has shown antiproliferative effects on various tumor cell lines, including prostatic and pancreatic cancer. nih.govplos.org A novel peptide, Dermaseptin-PH, exhibited broad-spectrum antiproliferative activity against human cancer cell lines such as MCF-7, H157, U251MG, and MDA-MB-435S. nih.gov The proposed mechanism often involves the disruption of the cancer cell membrane. mdpi.com

Antiviral Activity: The antiviral properties of dermaseptins are also an active area of research. nih.govresearchgate.net Derivatives of dermaseptins have shown activity against enveloped viruses like Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Rabies virus. nih.govresearchgate.net The mechanism is often attributed to the disruption of the viral envelope and interference with the early stages of intracellular infection. researchgate.net Recent studies have also evaluated the antiviral activity of new dermaseptin analogs against the Zika virus. nih.gov

Antiprotozoal Activity: Dermaseptins have shown significant efficacy against various protozoan parasites, including Leishmania mexicana, Plasmodium falciparum, and Trypanosoma cruzi. vulcanchem.com

Future preclinical research will continue to explore these novel activities in various animal models to determine the therapeutic potential of this compound beyond its antimicrobial origins.

Advanced Studies on Peptide Selectivity and Specificity

A critical aspect of developing peptide-based therapeutics is ensuring their selectivity for target cells (e.g., microbial or cancer cells) over host cells. The selectivity of dermaseptins is thought to be related to differences in membrane composition between target and host cells. plos.org

The molecular basis for cell selectivity is the ability of these peptides to specifically bind to the negatively charged bacterial membrane. researchgate.net Factors such as the peptide's oligomeric state in solution and in the membrane also play a role. researchgate.net For instance, while Dermaseptin S4 is highly cytotoxic towards erythrocytes, other members of the family, like S1 and S5, are devoid of hemolytic activity. nih.gov

Structure-activity relationship studies are crucial for understanding and improving selectivity. For example, investigations into Dermaseptin S4 derivatives have shown that modifications to the peptide's structure can significantly alter its cytotoxic properties and selectivity. semanticscholar.org The integrity of the N-terminus of dermaseptins appears to be essential for their antimicrobial activity while influencing hemolytic activity. nih.gov

Future research will focus on:

Detailed biophysical studies to understand the interaction of this compound with different model membranes that mimic microbial, cancerous, and normal mammalian cells.

Rational design of this compound analogs with enhanced selectivity and reduced toxicity to host cells.

Investigating the role of specific amino acid residues and structural motifs in determining the peptide's specificity. nih.gov

Addressing Challenges in Peptide-Based Therapeutic Development (excluding direct safety/toxicity or clinical trials)

Despite their promise, several challenges need to be addressed in the preclinical development of peptide-based therapeutics like this compound.

Stability and Bioavailability: Natural peptides are often susceptible to degradation by proteases, have poor absorption, and are rapidly metabolized and excreted, leading to low bioavailability. nih.gov Strategies to overcome these limitations include chemical modifications such as N-terminal acetylation and C-terminal amidation to protect the peptide ends from enzymatic cleavage. mdpi.com

Manufacturing and Cost: The synthesis of long and complex peptides can be challenging and expensive. nih.gov This is a significant consideration for the large-scale production of this compound for therapeutic use. Research into more efficient and cost-effective synthesis methods is ongoing.

Delivery: As mentioned in section 9.2, effective delivery to the target site remains a major hurdle. nih.gov Overcoming barriers such as the gastrointestinal tract for oral administration or achieving efficient penetration of skin and other tissues is a key focus of current research. nih.gov

Future work will need to integrate solutions to these challenges, such as combining peptide engineering for enhanced stability with advanced delivery systems to ensure that this compound can reach its full therapeutic potential in a preclinical setting.

Q & A

Basic Research Question

  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to model lipid bilayers, distinguishing adhesion (initial binding) from insertion (post-adhesion penetration) .
  • Proteolytic protection assays : Validate insertion depth by exposing peptide-bound membranes to proteases (e.g., trypsin). Protected peptides indicate deep bilayer insertion .
  • Hemolysis assays : Evaluate mammalian cell toxicity using erythrocytes, providing a comparative metric for therapeutic index optimization .

How can contradictions between membrane-binding affinity and cytotoxic activity be resolved in Dermaseptin analogues?

Advanced Research Question
Contradictions arise when high membrane adhesion does not correlate with cytotoxicity. To address this:

  • Apply a two-stage binding model (SPR data) to differentiate adhesion (step 1) from insertion (step 2). Cytotoxicity correlates strongly with insertion affinity, not total binding .
  • Compare peptide-lipid stoichiometry using isothermal titration calorimetry (ITC). Higher insertion ratios indicate deeper membrane penetration, linked to lytic activity .
  • Conduct multivariate regression analysis to isolate variables (e.g., hydrophobicity, charge) driving biological outcomes .

What methodologies optimize this compound's therapeutic index?

Advanced Research Question
To balance antimicrobial efficacy and mammalian cell safety:

  • Truncation studies : Shorten peptide length while retaining key residues (e.g., 16-mer derivatives maintain activity with reduced cytotoxicity) .
  • Selective lipid composition : Test activity against bacterial vs. mammalian membrane mimics (e.g., phosphatidylglycerol-rich bilayers for bacterial specificity) .
  • Synergistic combinations : Screen with conventional antibiotics (e.g., β-lactams) to lower effective concentrations and mitigate resistance .

How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Question

  • Systematic residue substitution : Replace individual residues with non-natural amino acids (e.g., D-amino acids) to assess steric and electronic effects .
  • Molecular dynamics (MD) simulations : Model peptide-lipid interactions to predict insertion efficiency and guide experimental validation .
  • Correlation matrices : Map physicochemical properties (e.g., hydrophobicity, helical moment) against MIC (minimum inhibitory concentration) and hemolysis data .

What validation strategies ensure reliability in artificial membrane models?

Advanced Research Question

  • Comparative lipidomics : Use bacterial mutant strains lacking specific membrane components (e.g., LPS-deficient E. coli) to validate model membrane relevance .
  • Live-cell imaging : Track peptide localization in real-time using fluorescently tagged derivatives (e.g., FITC-labeled this compound) .
  • DSC (Differential Scanning Calorimetry) : Monitor phase transitions in lipid bilayers to confirm peptide-induced membrane destabilization .

How can statistical methods address variability in antimicrobial activity data?

Advanced Research Question

  • Bootstrap resampling : Quantify uncertainty in MIC measurements across biological replicates.
  • Principal Component Analysis (PCA) : Identify latent variables (e.g., peptide charge, lipid composition) explaining >80% of variance in activity datasets .
  • Bayesian hierarchical modeling : Account for batch effects in multi-laboratory studies, improving reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.